

Unraveling the Nomenclature: A Technical Guide to "TAP" in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TAP311	
Cat. No.:	B12423821	Get Quote

A systematic review of scientific literature and databases reveals that "**TAP311**" does not correspond to a recognized protein or gene with a known biological function. The term "**TAP311**" appears in the context of a telecommunications data format, specifically the "Transferred Account Procedure version 3.11" used for billing between mobile operators[1]. It is likely that the query for "**TAP311**" stems from a typographical error or a misunderstanding of nomenclature.

This guide will, therefore, focus on two prominent and highly relevant biological concepts that are likely the subject of the original query: TAP (Transporter associated with Antigen Processing) and the Tandem Affinity Purification (TAP) tag methodology. Additionally, a brief overview of TSPAN31, a protein with emerging significance in cancer biology, will be provided as another potential intended subject.

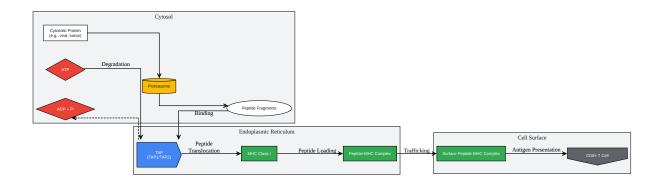
TAP: The Gatekeeper of Antigen Presentation

The Transporter associated with Antigen Processing (TAP) is a critical component of the adaptive immune system, specifically in the major histocompatibility complex (MHC) class I antigen presentation pathway. Its primary function is to transport peptide fragments from the cytosol into the endoplasmic reticulum (ER) for loading onto MHC class I molecules.

Core Function and Mechanism

TAP is a heterodimeric protein complex composed of two subunits, TAP1 and TAP2. Both subunits belong to the ATP-binding cassette (ABC) transporter superfamily. The transport of

peptides is an ATP-dependent process. Cytosolic proteins are degraded by the proteasome into short peptides. TAP binds to these peptides and translocates them across the ER membrane. Inside the ER, these peptides are loaded onto nascent MHC class I molecules, which then traffic to the cell surface to present the peptides to CD8+ cytotoxic T lymphocytes (CTLs). This presentation is crucial for the immune surveillance of virally infected or cancerous cells.


Role in Disease

The function of TAP is a frequent target for immune evasion by viruses and cancer cells. By inhibiting TAP function, malignant or infected cells can prevent the presentation of foreign or neo-antigens on their surface, thereby avoiding recognition and elimination by CTLs.

Signaling and Processing Pathway

The following diagram illustrates the MHC class I antigen presentation pathway involving TAP.

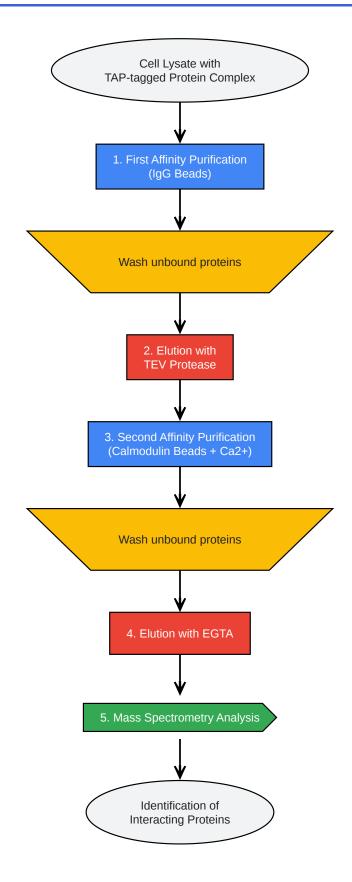
Click to download full resolution via product page

Figure 1: MHC Class I Antigen Presentation Pathway via TAP.

Tandem Affinity Purification (TAP) Tag: A Tool for Protein Interaction Discovery

Tandem Affinity Purification (TAP) is a powerful technique used in molecular biology to isolate and identify protein-protein interactions. The method involves tagging a protein of interest with a specific "TAP tag" and then purifying this protein along with its binding partners from a cell lysate through two successive affinity chromatography steps.[2][3]

Core Methodology


The standard TAP tag consists of two affinity tags separated by a protease cleavage site, typically the Tobacco Etch Virus (TEV) protease site. A common configuration is Protein A and a Calmodulin Binding Peptide (CBP).

- First Affinity Purification: The cell lysate containing the TAP-tagged protein and its interacting partners is passed through a column with beads coated with immunoglobulin G (IgG), which has a high affinity for Protein A. Unbound proteins are washed away.
- Elution: The bound complex is eluted by cleaving the tag with TEV protease. This provides a highly specific elution that leaves the Protein A tag and any non-specifically bound proteins behind on the IgG beads.
- Second Affinity Purification: The eluate is then incubated with calmodulin-coated beads in the presence of calcium. The CBP part of the tag binds to the calmodulin.
- Final Elution: After washing, the final protein complex is eluted by removing the calcium with a chelating agent like EGTA.
- Analysis: The purified protein complexes are then typically analyzed by mass spectrometry to identify the protein of interest and its interaction partners.

Experimental Workflow

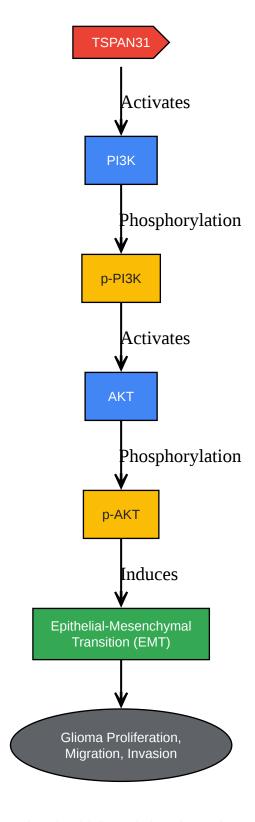
The following diagram outlines the workflow for a typical TAP-tag experiment.

Click to download full resolution via product page

Figure 2: Workflow for Tandem Affinity Purification (TAP).

TSPAN31: An Emerging Player in Cancer Progression

Tetraspanin 31 (TSPAN31) is a member of the tetraspanin family of transmembrane proteins that are involved in a wide range of cellular processes, including cell adhesion, migration, proliferation, and signaling. Recent studies have implicated TSPAN31 as a potential oncogene in several types of cancer, including glioma.[4]


Function in Glioma

Research has shown that TSPAN31 is significantly upregulated in glioma tissues and cell lines, and its high expression correlates with a poor prognosis.[4] Mechanistically, TSPAN31 appears to promote glioma progression by activating the PI3K/AKT signaling pathway, which in turn induces the epithelial-mesenchymal transition (EMT). EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, which are hallmarks of metastatic cancer. Knockdown of TSPAN31 has been shown to suppress tumor growth and invasion in experimental models, suggesting it could be a promising therapeutic target.

Signaling Pathway in Glioma

The diagram below illustrates the proposed signaling pathway by which TSPAN31 promotes glioma progression.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TAP3.11 ASCII format (A311) [tapeditor.com]
- 2. Systematic characterization of the protein interaction network and protein complexes in Saccharomyces cerevisiae using tandem affinity purification and mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. TSPAN31 Activates EMT Through the PI3 K/AKT Signaling Pathway to Promote Glioma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Nomenclature: A Technical Guide to "TAP" in Biological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423821#what-is-the-function-of-tap311]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com